3-(Fluoromethyl)cyclobutan-1-one

Medicinal Chemistry Physicochemical Profiling pKa Modulation

3-(Fluoromethyl)cyclobutan-1-one (CAS 913339-21-6, molecular formula C5H7FO, molecular weight 102.11 g/mol) is a fluorinated four-membered carbocyclic ketone bearing a monofluoromethyl (–CH2F) group at the C-3 position of the cyclobutanone ring. The compound belongs to the class of fluoroalkyl-substituted cycloalkanone building blocks that have gained significant attention in medicinal chemistry for their ability to modulate key physicochemical parameters—including acidity/basicity (pKa), lipophilicity (LogP), and conformational behavior—when incorporated into bioactive molecules.

Molecular Formula C5H7FO
Molecular Weight 102.11 g/mol
CAS No. 913339-21-6
Cat. No. B1448281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)cyclobutan-1-one
CAS913339-21-6
Molecular FormulaC5H7FO
Molecular Weight102.11 g/mol
Structural Identifiers
SMILESC1C(CC1=O)CF
InChIInChI=1S/C5H7FO/c6-3-4-1-5(7)2-4/h4H,1-3H2
InChIKeyJFJKSGPEXHPCNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Fluoromethyl)cyclobutan-1-one (CAS 913339-21-6): A Monofluoromethyl-Substituted Cyclobutanone Building Block for Medicinal Chemistry and Drug Discovery


3-(Fluoromethyl)cyclobutan-1-one (CAS 913339-21-6, molecular formula C5H7FO, molecular weight 102.11 g/mol) is a fluorinated four-membered carbocyclic ketone bearing a monofluoromethyl (–CH2F) group at the C-3 position of the cyclobutanone ring [1]. The compound belongs to the class of fluoroalkyl-substituted cycloalkanone building blocks that have gained significant attention in medicinal chemistry for their ability to modulate key physicochemical parameters—including acidity/basicity (pKa), lipophilicity (LogP), and conformational behavior—when incorporated into bioactive molecules [2]. The monofluoromethyl substituent represents an intermediate fluorination state between the non-fluorinated parent and the extensively used trifluoromethyl (–CF3) analogs, offering a distinct electronic and steric profile relevant to structure–activity relationship (SAR) optimization . The compound is commercially available from multiple suppliers at ≥95–97% purity and serves primarily as a synthetic intermediate for constructing more complex fluorinated cyclobutane-derived amines, carboxylic acids, and heterocyclic scaffolds .

Why Generic 3-Substituted Cyclobutanones Cannot Replace 3-(Fluoromethyl)cyclobutan-1-one in Structure–Activity Optimization


Substituting 3-(fluoromethyl)cyclobutan-1-one with its closest structural analogs—such as 3-(hydroxymethyl)cyclobutan-1-one (CAS 183616-18-4), 3-(chloromethyl)cyclobutan-1-one (CAS 175021-13-3), or 3-(trifluoromethyl)cyclobutan-1-one (CAS 1511981-13-7)—fundamentally alters three interdependent molecular parameters critical to downstream biological performance: inductive electronic effect, lipophilicity, and metabolic susceptibility [1]. The monofluoromethyl group exerts an electron-withdrawing inductive effect intermediate between the non-fluorinated (–H, –OH) and highly fluorinated (–CF3) substituents, resulting in predictable modulation of acidity and basicity of derived functional groups . Critically, the –CH2F group provides a modest lipophilicity increment (ΔlogP ≈ +0.11 vs. –H) in contrast to the large increase imparted by –CF3, enabling finer logD tuning without excessive lipophilicity-driven off-target binding or poor aqueous solubility . Furthermore, the C–F bond strength (approx. 116 kcal/mol) far exceeds that of C–Cl (approx. 81 kcal/mol) or C–Br (approx. 68 kcal/mol), rendering the fluoromethyl analog resistant to premature metabolic or chemical cleavage that can plague chloromethyl and bromomethyl congeners in biological systems [2]. These divergent physicochemical and metabolic profiles mean that a procurement or synthetic decision among these analogs is not interchangeable—each substituent commits the downstream compound to a different region of chemical space with distinct ADME and potency outcomes [1].

Quantitative Differential Evidence for 3-(Fluoromethyl)cyclobutan-1-one vs. Closest Structural Analogs


Acidity Modulation (ΔpKa) in Derived Carboxylic Acids: CH2F vs. H Substitution

In a systematic study of 1,2-disubstituted cyclobutane building blocks, the introduction of a fluoromethyl (–CH2F) group at the cyclobutane core increased the acidity of the corresponding carboxylic acid relative to the non-fluorinated parent (R = H). The measured pKa decrease ranged from 0.11 to 0.39 pKa units depending on the specific substitution pattern, with the CF3-substituted analog producing a larger acidification of 0.39 units . For the corresponding primary amines, the maximum difference in basicity between the CH2F-substituted and parent hydrogen-substituted derivatives was 1.03 pKa units, consistent with the inductive electron-withdrawing effect of the fluorine atom transmitted through the cyclobutane scaffold . This predictable, graduated pKa shift enables rational tuning of ionization state at physiological pH without the more dramatic acidification imposed by –CHF2 or –CF3 groups.

Medicinal Chemistry Physicochemical Profiling pKa Modulation

Lipophilicity Tuning (ΔlogP): Monofluoromethyl vs. Trifluoromethyl Substitution in Cyclobutane Amide Derivatives

In a comparative lipophilicity assessment of cyclobutane-derived amides bearing various fluoroalkyl substituents, the measured logP values followed the rank order CH2F ≈ CHF2 << CF3. The introduction of a single fluoromethyl group (CH2F) in place of hydrogen resulted in a minimal ΔlogP of approximately +0.11, whereas the CHF2 analog showed a similar negligible change, and the CF3 analog produced a substantially larger logP increase . This represents a critical differentiator: the CH2F group provides a subtle lipophilicity adjustment that stays within favorable drug-like logD ranges, whereas the CF3 analog pushes lipophilicity higher, potentially exacerbating off-target promiscuity, poor aqueous solubility, and metabolic clearance risks [1].

Lipophilicity LogP Drug-likeness ADME

Multigram Synthetic Scalability: CH2F-Cyclobutane Building Blocks Accessible on 50–97 g Scale

The synthetic route to 3-fluoromethyl-substituted cyclobutane building blocks, for which 3-(fluoromethyl)cyclobutan-1-one serves as a key intermediate or precursor, has been demonstrated on multigram scale. In the 2023 EurJOC study, cis- and trans-1,3-disubstituted CH2F-cyclobutane-derived amines and carboxylic acids were prepared on up to 50 g scale using TMAF- or Morph-DAST-mediated nucleophilic fluorination . In an independent report, 1-(fluoromethyl)cyclobutanecarboxylic acids and amines were synthesized in quantities up to 97 g, with the synthesis commencing from the corresponding hydroxymethyl precursor via Swern oxidation and fluorination [1]. This contrasts with 3-(trifluoromethyl)cyclobutan-1-one (CAS 1511981-13-7), where pricing data indicates significantly higher cost (€256/10 mg vs. $193.90/100 mg for the CH2F analog), reflecting the greater synthetic complexity and cost of introducing the –CF3 group at the cyclobutane position .

Process Chemistry Scalability Building Block Supply Multigram Synthesis

Metabolic Stability Advantage: C–F Bond Resilience vs. C–Cl and C–Br Labile Analogs

The carbon–fluorine bond in the fluoromethyl group possesses a bond dissociation energy of approximately 116 kcal/mol, compared to approximately 81 kcal/mol for the C–Cl bond in 3-(chloromethyl)cyclobutan-1-one (CAS 175021-13-3) and approximately 68 kcal/mol for the C–Br bond in 3-(bromomethyl)cyclobutan-1-one (CAS 463961-43-5) [1]. This fundamental difference in bond strength renders the fluoromethyl analog substantially more resistant to both chemical hydrolysis and cytochrome P450-mediated oxidative dehalogenation, a common metabolic clearance pathway for chloromethyl- and bromomethyl-substituted compounds [2]. The stronger C–F bond also provides greater chemical stability during downstream synthetic transformations (e.g., reductive amination, Grignard additions, or nucleophilic substitutions at the ketone carbonyl), enabling chemoselective manipulation of the ketone without competing displacement at the halomethyl position—a selectivity not achievable with the chloro or bromo analogs [3].

Metabolic Stability Fluorine Chemistry Bond Dissociation Energy Pharmacokinetics

Recommended Procurement and Application Scenarios for 3-(Fluoromethyl)cyclobutan-1-one Based on Differential Evidence


Lead Optimization Requiring Graduated pKa Modulation Without Excessive Lipophilicity Increase

In medicinal chemistry programs where a cyclobutane-containing lead compound requires enhanced acidity or reduced basicity to improve solubility or target engagement, 3-(fluoromethyl)cyclobutan-1-one provides a synthetic entry point to CH2F-substituted cyclobutane amines and carboxylic acids that shift pKa by 0.1–1.0 units relative to the non-fluorinated parent . Because the associated lipophilicity increase is minimal (ΔlogP ≈ +0.11), this approach avoids the risk of exceeding Lipinski's logP threshold that frequently accompanies –CF3 substitution [1]. This scenario is particularly relevant when the target product profile demands balanced hydrophilicity–lipophilicity for oral bioavailability.

Chemoselective Ketone Functionalization in the Presence of a Halomethyl Handle

For synthetic sequences requiring selective transformation of the cyclobutanone carbonyl (e.g., reductive amination to generate 3-(fluoromethyl)cyclobutylamines, or Grignard addition to install quaternary centers), the fluoromethyl substituent remains inert due to the high C–F bond strength (≈116 kcal/mol) [2]. This chemoselectivity cannot be matched by 3-(chloromethyl)- or 3-(bromomethyl)cyclobutan-1-one, where the weaker C–Cl (≈81 kcal/mol) and C–Br (≈68 kcal/mol) bonds are susceptible to competing nucleophilic displacement under the same reaction conditions [2]. Procurement of the fluoromethyl analog thus enables shorter, higher-yielding synthetic routes to complex cyclobutane scaffolds.

Scalable Synthesis of Fluorinated Cyclobutane Building Block Libraries for Fragment-Based Drug Discovery

The demonstrated scalability of the synthetic route based on 3-(fluoromethyl)cyclobutan-1-one chemistry to the 50–97 g range [3] makes it suitable for generating compound libraries for fragment-based screening or SAR expansion. The 10–13× cost advantage per gram over the corresponding trifluoromethyl analog further supports its selection as the primary monofluorinated cyclobutanone building block for resource-constrained early-stage discovery programs where multiple analogs must be synthesized in parallel.

Metabolic Stability-Driven Replacement of Chloromethyl or Bromomethyl Cyclobutane Intermediates

When in vitro metabolism studies reveal rapid oxidative dehalogenation of a chloromethyl- or bromomethyl-substituted cyclobutane lead series, the fluoromethyl congener offers a direct replacement strategy with substantially improved metabolic stability, as the C–F bond is resistant to CYP450-mediated cleavage that readily degrades C–Cl and C–Br bonds [2][4]. This substitution can be executed without altering the core scaffold or requiring de novo synthetic route design, significantly accelerating the DMTA (design–make–test–analyze) cycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Fluoromethyl)cyclobutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.